
Barbital sodium
Overview
Description
- Pyrimidine-4-Carboxylic Acid (sodium salt) is a synthetic intermediate used in pharmaceutical synthesis. Its chemical formula is C5H3N2O2•Na, with a molecular weight of 146.1 .
- As the name suggests, it contains a pyrimidine ring with a carboxylic acid group attached at the 4-position.
Preparation Methods
Synthetic Routes: The synthesis of Pyrimidine-4-Carboxylic Acid (sodium salt) involves various methods. One common approach is the reaction of pyrimidine derivatives with appropriate carboxylic acid reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the reactants in a suitable solvent under controlled temperature and pressure.
Industrial Production: Information on large-scale industrial production methods is limited, but it is likely produced through optimized synthetic routes.
Chemical Reactions Analysis
Reactivity: Pyrimidine-4-Carboxylic Acid (sodium salt) can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Depressant:
Barbital sodium is primarily known for its role as a central nervous system depressant. It was widely used as a hypnotic agent to treat insomnia and anxiety disorders. The compound acts on the GABA receptor, enhancing the inhibitory neurotransmitter's effects, which leads to sedation and sleep induction .
2. Tumor Promotion Studies:
Research has indicated that this compound can act as a non-genotoxic renal carcinogen in animal models. In studies involving Eker rats, it was found to promote renal cell proliferation without significant nephrotoxicity, suggesting its role in tumor promotion rather than direct carcinogenicity .
3. Biochemical Research:
this compound solutions have been employed as pH buffers in biological research settings, particularly in immunoelectrophoresis and fixative solutions. Its buffering capacity is crucial for maintaining stable pH conditions during various biochemical assays .
Toxicological Studies
1. Nephrotoxicity Assessment:
Toxicological studies have demonstrated that this compound can induce nephrotoxic effects at higher concentrations. For instance, male F344/NCr rats exposed to high levels of this compound exhibited elevated DNA synthesis in renal tubular cells, indicating potential for renal damage .
2. Creatine Kinase Inhibition:
this compound has been studied for its inhibitory effects on rabbit muscle creatine kinase, an enzyme vital for energy homeostasis in muscle tissues. The compound acts as a slow reversible inhibitor, impacting muscle metabolism and energy production .
Table 1: Pharmacological Effects of this compound
Application | Effect | Target | Notes |
---|---|---|---|
Sleep Induction | Sedation | GABA Receptor | Used historically for treating insomnia |
Tumor Promotion | Increased cell proliferation | Renal Tubules | Non-genotoxic; promotes tumor progression |
Biochemical Buffer | pH Stabilization | Various assays | Used in immunoelectrophoresis |
Table 2: Toxicological Effects of this compound
Study Subject | Concentration (ppm) | Observed Effect | Duration |
---|---|---|---|
F344/NCr Rats | 1000 - 4000 | Nephrotoxicity observed | 8 weeks |
Eker Rats | 500 | Increased preneoplastic lesions | 6 months |
Case Studies
Case Study 1: Tumor Promotion in Eker Rats
A study conducted on Eker rats revealed that administration of this compound at specific concentrations led to an increase in renal tubular proliferation without severe nephrotoxic effects. The results indicated that while this compound did not increase the overall number of tumors, it did influence the progression of existing lesions .
Case Study 2: Nephrotoxicity in F344/NCr Rats
In another investigation, male F344/NCr rats were subjected to varying doses of this compound over eight weeks. The study found that doses above 4000 ppm resulted in significant renal lesions and increased liver-to-body weight ratios, highlighting the compound's nephrotoxic potential at elevated levels .
Mechanism of Action
- Detailed information on the mechanism of action for Pyrimidine-4-Carboxylic Acid (sodium salt) is not readily available. Further research is needed to understand its specific molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. its unique structure and potential applications make it an interesting area for further investigation.
Biological Activity
Sodium barbital, a barbiturate derivative, has been the subject of various studies focusing on its biological activity, including its effects on biochemical parameters, histological changes, and antimicrobial properties. This article synthesizes findings from multiple sources to provide a comprehensive overview of sodium barbital's biological activity.
1. Biochemical Effects
Sodium barbital has been shown to induce significant biochemical changes in experimental models. A study conducted on mice treated with sodium barbital at a dose of 60 mg/kg revealed several noteworthy findings:
- Lipid Metabolism: There was a significant increase in serum total lipids and triglycerides. After 21 days of treatment, serum glucose levels increased by approximately 160.94% .
- Liver Enzymes: The activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) showed a marked increase in treated groups, indicating potential liver damage. Conversely, alkaline phosphatase activity decreased significantly .
Table 1: Biochemical Parameters Post Sodium Barbital Treatment
Parameter | Control Group | 7 Days Treatment | 21 Days Treatment |
---|---|---|---|
Serum Total Lipids | Baseline | ↑ Significant | ↑ Very Significant |
Serum Triglycerides | Baseline | ↑ Significant | ↑ Very Significant |
Serum Glucose | Baseline | ↑ Moderate | ↑ Very Significant |
AST (U/L) | Baseline | ↑ Significant | ↑ Very Significant |
ALT (U/L) | Baseline | ↑ Significant | ↑ Very Significant |
Alkaline Phosphatase (U/L) | Baseline | ↓ Significant | ↓ Significant |
2. Histological Changes
Histopathological examinations indicated severe liver damage due to sodium barbital treatment. Microscopic analysis revealed:
- Cellular Degeneration: Hepatocytes exhibited signs of degeneration, including pyknotic nuclei and vacuolated cytoplasm.
- Protein Staining: A notable decrease in protein reactivity was observed in liver sections from treated mice compared to controls, suggesting a loss of protein content .
Table 2: Histological Findings in Liver Sections
Observation | Control Group | 7 Days Treatment | 21 Days Treatment |
---|---|---|---|
Hepatocyte Integrity | Normal | Degeneration Present | Severe Degeneration |
Nucleus Appearance | Normal | Pyknotic Changes | Clumping and Damage |
Cytoplasmic Vacuolation | Absent | Present | Prominent |
3. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of sodium barbital and its metal complexes. The biological activity was assessed against various bacterial and fungal strains:
- Bacterial Activity: Sodium barbital showed varying degrees of effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The metal complexes derived from sodium barbital demonstrated enhanced antibacterial properties compared to the free ligand.
- Fungal Activity: The antifungal activity was evaluated against Aspergillus flavus and Candida albicans. Among the metal chelates, those with nickel (Ni(II)) exhibited the highest activity against these fungi .
Table 3: Antimicrobial Activity of Sodium Barbital and Metal Complexes
Compound | Activity Against S. aureus (Zone of Inhibition) | Activity Against E. coli (Zone of Inhibition) | Activity Against C. albicans (Zone of Inhibition) |
---|---|---|---|
Sodium Barbital | Moderate | Low | Low |
Ni(II) Complex | High | Moderate | High |
Pd(II) Complex | Moderate | Low | Moderate |
Pt(II) Complex | Low | Low | None |
4. Case Studies
A case study assessed the long-term effects of sodium barbital on liver function in laboratory animals. The findings highlighted:
- Chronic Exposure: Animals exposed to sodium barbital over extended periods exhibited progressive liver damage characterized by fibrosis and necrosis.
- Reversibility: Upon cessation of treatment, some biochemical parameters returned to baseline levels, indicating partial reversibility of liver damage .
Q & A
Basic Research Questions
Q. What are the key biochemical properties of barbital sodium relevant to its use in experimental buffers?
this compound (C₈H₁₁N₂NaO₃) is a sodium salt of barbital, characterized by its solubility in water and role in maintaining ionic strength and pH in physiological buffers. It is commonly used in barbital buffer systems (e.g., pH 8.6, ionic strength 0.06–0.075) for immunoassays and protein studies due to its stability and compatibility with enzymatic reactions . For example, a buffer prepared with 2.76 g barbital and 15.46 g this compound in 1 L water achieves pH 8.6, critical for maintaining CK (creatine kinase) activity in kinetic assays .
Q. How is this compound buffer solution prepared for physiological experiments?
Two standard formulations are:
- Ionic strength 0.06 : Dissolve 1.62 g barbital and 12.38 g this compound in 900 mL water, adjust pH to 8.6 with HCl, and dilute to 1 L.
- Ionic strength 0.075 : Dissolve 2.76 g barbital and 15.46 g this compound using the same method. These buffers are validated for sterility and endotoxin levels when used in injectable formulations .
Q. What experimental models demonstrate this compound’s sedative-hypnotic effects?
this compound’s CNS-depressant effects are studied using rodent models, such as the moving belt test for motor impairment. Doses of 24 mg/kg (intraperitoneal) in rats induce conditioned place preference (CPP), a behavioral assay for drug reinforcement, with central administration (240–480 µg ICV) confirming its direct CNS action .
Advanced Research Questions
Q. How does this compound act as a tumor promoter in renal carcinogenesis models?
In Tsc2 mutant (Eker) rats, this compound (500 ppm in feed) accelerates the progression of preneoplastic renal lesions but does not increase total tumor multiplicity. This promotional effect is linked to enhanced renal tubular cell proliferation without severe nephrotoxicity. Experimental designs typically involve 6–12 months of dietary exposure, with histopathological analysis of renal lesions at defined intervals .
Q. What methodologies resolve contradictions in this compound’s dual role as a sedative and enzyme inhibitor?
Kinetic studies using rabbit-muscle creatine kinase (CK) reveal that this compound acts as a slow, reversible inhibitor, competing primarily with creatine (not ATP). Researchers employ substrate reaction kinetics and dilution assays to distinguish between sedative (CNS) and enzymatic effects. For example, CK activity recovery after barbital removal confirms non-complexing inhibition, independent of its hypnotic properties .
Q. How is this compound used to study neurotransmitter interactions in tolerance development?
Co-administration with p-chlorophenylalanine (p-CPA), a serotonin (5-HT) depletor, in rats (125 mg/kg p-CPA + 300 mg/kg this compound for 28 days) demonstrates slowed tolerance development. This model uses motor impairment tests and brain serotonin level measurements to link 5-HT depletion to altered barbiturate tolerance kinetics .
Q. What experimental protocols assess this compound’s role in hyaline droplet nephropathy?
Male F344/NCr rats are fed 500–4000 ppm this compound for 2–10 weeks. Nephropathy is quantified via renal α2u-globulin accumulation, histopathology, and comparative analysis with its metabolite diethylacetylurea. This model differentiates barbital-specific toxicity from metabolite-driven effects .
Q. Methodological Challenges & Data Analysis
Q. How do researchers address variability in this compound’s pharmacokinetic profiles across temperature conditions?
Studies in guinea pigs expose subjects to controlled environmental temperatures (e.g., 20°C vs. 30°C) post-barbital administration. Liver and brain concentrations are measured via HPLC, revealing temperature-dependent differences in drug distribution and clearance rates .
Q. What statistical approaches reconcile this compound’s tumor-promoting effects with null results in long-term studies?
In Eker rat models, longitudinal data analysis (e.g., Kaplan-Meier survival curves) shows that this compound accelerates lesion onset but does not alter terminal tumor burden. Researchers use time-stratified subgroup analysis (6 vs. 12 months) to distinguish early promotion from long-term outcomes .
Q. How is this compound’s febrile response in overdose cases incorporated into toxicity models?
Case studies (e.g., 18 g overdose in humans) document paradoxical hyperthermia instead of hypothermia. Experimental protocols now include core temperature monitoring in acute toxicity assays, complementing traditional markers like coma depth and renal function .
Properties
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
Record name | Barbital sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
144-02-5 | |
Record name | Barbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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